molecular formula C10H17NO3 B12940827 Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B12940827
M. Wt: 199.25 g/mol
InChI Key: TYMBEDOGBJLSIG-PRJMDXOYSA-N
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Description

Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclohexane core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the functional groups or the bicyclic core.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Rel-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with an amino group instead of a hydroxy group.

    Rel-tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains an acetyl group, leading to different chemical properties and applications.

Uniqueness

Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(6)12/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m1/s1

InChI Key

TYMBEDOGBJLSIG-PRJMDXOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2O

Origin of Product

United States

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